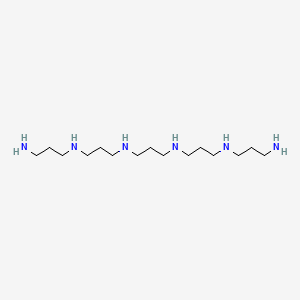![molecular formula C20H37NO2 B14501815 2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid CAS No. 62770-91-6](/img/structure/B14501815.png)
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid is an organic compound characterized by its complex structure, which includes a carboxylic acid group, a tertiary amine, and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid typically involves multiple steps, including the formation of the hexyl chain with a dimethylamino group and the introduction of the carboxylic acid and double bonds. Common reagents used in the synthesis include alkyl halides, amines, and carboxylic acids. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the formation of double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated compound.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid involves its interaction with molecular targets such as enzymes or receptors. The tertiary amine group can form hydrogen bonds or ionic interactions with biological molecules, while the carboxylic acid group may participate in acid-base reactions. The double bonds in the structure can also undergo addition reactions, potentially leading to the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid: shares similarities with other compounds containing tertiary amine groups and carboxylic acids, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and double bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62770-91-6 |
|---|---|
Molecular Formula |
C20H37NO2 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-[6-(dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid |
InChI |
InChI=1S/C20H37NO2/c1-17(2)11-10-12-18(3)14-15-19(20(22)23)13-8-6-7-9-16-21(4)5/h11,14,19H,6-10,12-13,15-16H2,1-5H3,(H,22,23) |
InChI Key |
TZSMOYYHFLKXOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC(CCCCCCN(C)C)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)
![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
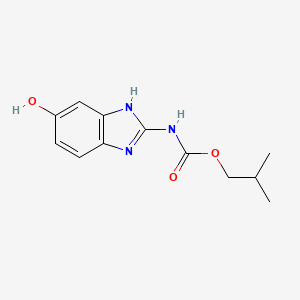
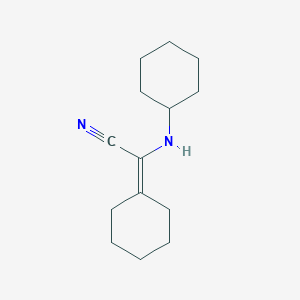
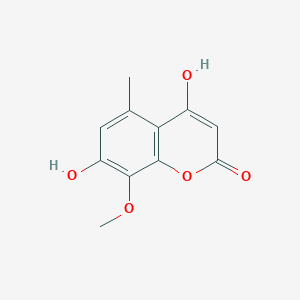
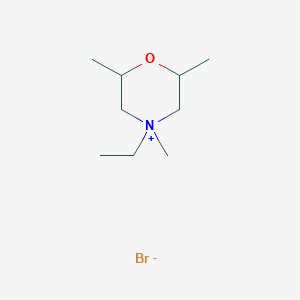
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
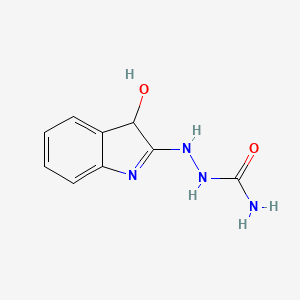
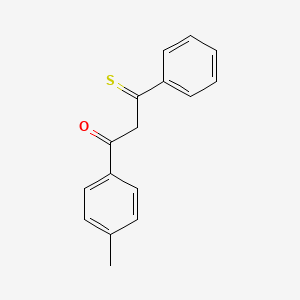

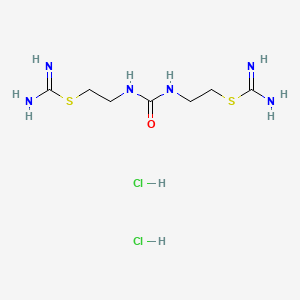
methanone](/img/structure/B14501827.png)
